ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate
Overview
Description
Ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include propargyl bromide, sodium azides, and anhydrous potassium carbonate . Major products formed from these reactions include coumarin-triazole derivatives, which have been shown to possess significant biological activities .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been tested for its anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitory, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitory activities . In medicine, it has found applications as an anticoagulant and in the treatment of various diseases . In industry, it is used in the production of perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate involves its interaction with various molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the reverse transcriptase enzyme, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells . The compound’s anti-inflammatory activity is due to its inhibition of the COX enzyme, which plays a key role in the inflammatory process .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-2-18-15(17)19-9-6-7-11-10-4-3-5-12(10)14(16)20-13(11)8-9/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVQFXXFQLZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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